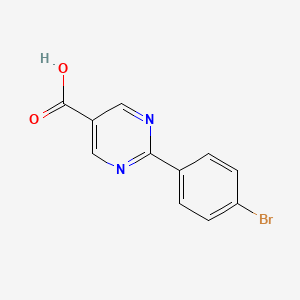

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O2. It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of pyrimidines generally involves condensation reactions between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The molecular weight of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is 279.09 g/mol. The structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical state of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid at 20°C is solid, and it appears as a white to slightly pale reddish-yellow crystal or powder .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: is a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules due to its reactive bromine atom, which can undergo further functionalization. For instance, it can participate in Suzuki coupling reactions to form biaryl structures, which are prevalent in various pharmaceuticals .

Agrochemical Research

In the agrochemical industry, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its pyrimidine ring is a common motif in many agrochemicals, and the bromophenyl group can be modified to enhance the activity and selectivity of the resulting products .

Pharmaceutical Development

This compound finds applications in pharmaceutical research where it’s used to create a diverse range of therapeutic agents. The bromophenyl moiety can be incorporated into drug molecules, improving their pharmacokinetic properties or enabling the targeting of specific biological pathways .

Dyestuff Field

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: is used in the dyestuff field as an intermediate for the synthesis of complex dyes. The bromine atom allows for easy substitution reactions, enabling the creation of a variety of dye molecules with different chromophoric properties .

Materials Science

In materials science, this compound can be used to synthesize novel organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for creating materials with desirable electronic properties for use in OLEDs and other electronic devices .

Chemical Engineering

From a chemical engineering perspective, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is important for the development of new synthetic routes and processes. Its role as an intermediate in various chemical reactions makes it a subject of process optimization studies to improve yield, reduce waste, and enhance safety in chemical manufacturing .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The bromophenyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The bromophenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Pyrimidine derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928713-94-4 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)